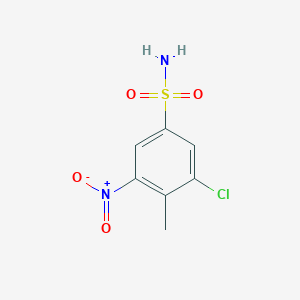

3-Chloro-4-methyl-5-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

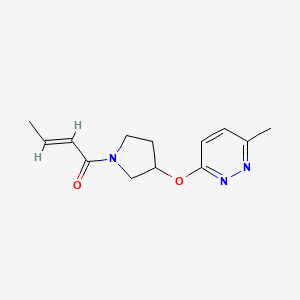

3-Chloro-4-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H7ClN2O4S . It has a molecular weight of 250.66 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O4S/c1-4-6 (8)2-5 (15 (9,13)14)3-7 (4)10 (11)12/h2-3H,1H3, (H2,9,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 159.09°C and a predicted boiling point of approximately 422.0°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a predicted refractive index of n20D 1.61 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Applications

3-Chloro-4-methyl-5-nitrobenzenesulfonamide has been pivotal in the development of novel chemical synthesis methods and the exploration of medicinal chemistry. For instance, a study demonstrated its role in facilitating ring-forming cascade reactions leading to the production of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting its utility in designing enzyme inhibitors for potential therapeutic applications (Sapegin et al., 2018).

Computational and Structural Chemistry

The compound also serves as a subject in computational and structural chemistry research. A new compound derived from it, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized, with its structure characterized by various spectroscopic tools and X-ray crystallography. This research not only established the molecular structure but also investigated the type and nature of intermolecular interactions in the crystal state. The study highlights its potential applications in the development of new materials and understanding of molecular interactions (Murthy et al., 2018).

Chemical Reactions and Transformations

This compound and related compounds have been employed in various chemical transformations, illustrating their versatility in synthetic organic chemistry. Research has shown that nitrobenzenesulfonamides, including this compound, undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields. These reactions and the ability to deprotect the sulfonamides easily highlight the compound's significant role in the synthesis of secondary amines and protection of amines (Fukuyama et al., 1995).

Cancer Research

In the realm of cancer research, derivatives of this compound have been synthesized and evaluated for their ability to act as chemotherapy agents in the treatment of spontaneous cancers. This exploration into its derivatives' anticancer effects indicates the compound's importance in developing new cancer treatments (Woolley & Hoeven, 1965).

Material Science and Engineering

Moreover, the compound's applications extend into material science and engineering, where its derivatives are used in the synthesis of complex molecules and materials. For example, efficient large-scale synthesis methods for related compounds highlight its relevance in industrial applications and the potential for developing new materials and drugs (Dragovich et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-chloro-4-methyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOQSWIUBPNRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)

![2-(5-Chlorothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923620.png)

methanamine](/img/structure/B2923623.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)

![6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2923631.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2923632.png)

![2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923633.png)